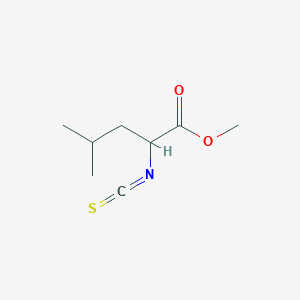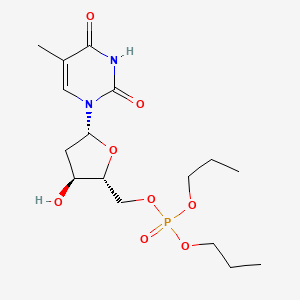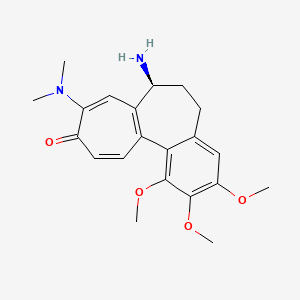
Thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy- is a heterocyclic compound that belongs to the thieno[2,3-c]pyridine family. These compounds are known for their bicyclic structure, which combines a thiophene ring fused to a pyridine ring. This unique structure imparts significant chemical and biological properties, making them valuable in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy- typically involves the cyclization of appropriate precursors. One common method includes the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate . Another approach involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions: Thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.
Major Products: The major products formed from these reactions include substituted thieno[2,3-c]pyridines, amines, and sulfoxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including kinase inhibitors.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Mecanismo De Acción
The mechanism of action of thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy- involves its interaction with specific molecular targets, such as kinases. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, interacting with the backbone amide NH-group of the target protein. This interaction stabilizes the compound within the active site, allowing it to exert its biological effects .
Comparación Con Compuestos Similares
- Thieno[3,2-c]pyridine-2-carboxylic acid
- Pyrido[3’,2’:4,5]thieno[2,3-]
- 4H-thieno[3,2-b]pyrrole-5-carboxamides
Comparison: Thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy- is unique due to its specific substitution pattern and the presence of the ethoxy group. This modification can influence its reactivity and interaction with biological targets, distinguishing it from other thieno[2,3-c]pyridine derivatives .
Propiedades
Número CAS |
60249-03-8 |
|---|---|
Fórmula molecular |
C10H9NO3S |
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
7-ethoxythieno[2,3-c]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H9NO3S/c1-2-14-9-8-6(3-4-15-8)5-7(11-9)10(12)13/h3-5H,2H2,1H3,(H,12,13) |
Clave InChI |
DLOQSZORGCWXCI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C2C(=CC(=N1)C(=O)O)C=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B12812659.png)












